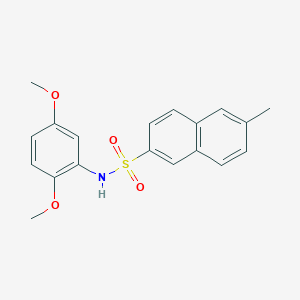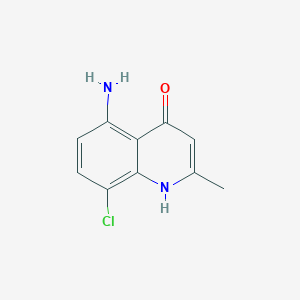
N-(2,5-dimethoxyphenyl)-6-methylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-6-methylnaphthalene-2-sulfonamide is a complex organic compound characterized by its unique structural features This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-methylnaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 2,5-dimethoxyphenylacetic acid: This involves the reaction of 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.
Formation of the sulfonamide: The 2,5-dimethoxyphenylacetic acid is then reacted with 6-methylnaphthalene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-6-methylnaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the methoxy groups and naphthalene ring can interact with cellular components, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxy-substituted phenyl ring.
2,5-Dimethoxyamphetamine (2,5-DMA): A psychoactive compound with structural similarities.
Uniqueness
N-(2,5-dimethoxyphenyl)-6-methylnaphthalene-2-sulfonamide is unique due to its combination of a sulfonamide group with a methoxy-substituted phenyl ring and a naphthalene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-13-4-5-15-11-17(8-6-14(15)10-13)25(21,22)20-18-12-16(23-2)7-9-19(18)24-3/h4-12,20H,1-3H3 |
InChI Key |
OWIRRHZJXWDRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473929.png)

![6-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11473944.png)
![6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11473958.png)
![N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B11473961.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11473965.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11473966.png)
![N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11473977.png)
![N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11473984.png)
![1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11473991.png)
![{5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile](/img/structure/B11473995.png)
![3-(acetylamino)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yladamantane-1-carboxamide](/img/structure/B11473998.png)
![3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474001.png)
![methyl 3-(acetylamino)-2-{(1E)-N-[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]ethanimidoyl}-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B11474012.png)
